molecular formula C7H5BrO3 B099904 3-Bromo-4,5-dihydroxybenzaldehyde CAS No. 16414-34-9

3-Bromo-4,5-dihydroxybenzaldehyde

Cat. No.: B099904
CAS No.: 16414-34-9
M. Wt: 217.02 g/mol
InChI Key: GVSGSHGXUXLQNS-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dihydroxybenzaldehyde is a bromophenol compound primarily isolated from marine red algae. It has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties

Mechanism of Action

Target of Action

3-Bromo-4,5-dihydroxybenzaldehyde (BDB) is a natural compound found in red algae . It primarily targets keratinocytes , the predominant cell type in the skin’s outermost layer . BDB also targets myocardial cells and has shown protective effects against myocardial ischemia and reperfusion injury .

Mode of Action

BDB interacts with its targets by mitigating the effects of oxidative stress. In keratinocytes, it impedes the activation of matrix metalloproteinases (MMP-1) and the activation of mitogen-activated protein kinases . In myocardial cells, BDB decreases apoptosis and the cleavage of caspase-3 after oxygen and glucose deprivation .

Biochemical Pathways

BDB affects several biochemical pathways. In keratinocytes, it decreases the expression levels of c-Fos and phospho-c-Jun and the binding of activator protein-1 to the MMP-1 promoter induced by UVB irradiation . In myocardial cells, BDB increases the enzymatic activities of mitochondrial antioxidant enzymes, including IDH2, GSH-Px, and SOD2 .

Pharmacokinetics

Its bioavailability is suggested by its observed effects in both in vitro and in vivo studies .

Result of Action

BDB has demonstrated protective effects against oxidative stress in various cell types. In keratinocytes, it offers a photo-protective effect against UVB-induced oxidative stress . In myocardial cells, it attenuates the cytotoxicity induced by oxygen and glucose deprivation .

Action Environment

Environmental factors can influence the action of BDB. For example, UVB radiation can induce oxidative stress in keratinocytes, against which BDB has shown protective effects . Similarly, conditions of oxygen and glucose deprivation, which mimic the environment of myocardial ischemia, influence the efficacy of BDB in myocardial cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,5-dihydroxybenzaldehyde typically involves the bromination of 4,5-dihydroxybenzaldehyde. One common method includes the use of bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5-dihydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-4,5-dihydroxybenzaldehyde has been extensively studied for its scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4,5-dihydroxybenzaldehyde stands out due to its dual hydroxyl groups and bromine atom, which confer unique reactivity and biological activity. Its ability to protect against oxidative stress and its diverse applications in medicine and industry make it a compound of significant interest .

Properties

IUPAC Name

3-bromo-4,5-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSGSHGXUXLQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167711
Record name 3-Bromo-4,5-dihydroxybenzaldehyde
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Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16414-34-9
Record name 5-Bromo-3,4-dihydroxybenzaldehyde
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Record name 3-Bromo-4,5-dihydroxybenzaldehyde
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Record name 3-Bromo-4,5-dihydroxybenzaldehyde
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Record name 3-bromo-4,5-dihydroxybenzaldehyde
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Record name 3-BROMO-4,5-DIHYDROXYBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-4-hydroxy-5-methoxybenzaldehyde (12.1 g, 0.52 mol) in dichloromethane (200 ml) was added 1.0 M boron tribromide in dichloromethane (2.2 eq, 115 ml) at 0°. The reaction was stirred at 0° for 20 min, then at ambient temperature for 2.5 h. The reaction was then cooled to 0°, and quenched by the slow addition of methanol. The solvents were removed under reduced pressure and the trimethyl borate was removed by azeotropation with added methanol. Drying in vacuo yielded the desired product (11.51 g, 100%).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of 3,4-dihydroxy benzaldehyde (15.48 g, 112 mmol) in 500 ml AcOH was added bromine (6.1 ml, 118 mmol) drop-wise in 50 ml AcOH over 10 min. After 4 h the mixture was poured into cold H2O. The precipitate was filtered, washed with cold H2O and dried in vacuum to give 3-bromo-4,5-dihydroxy-benzaldehyde (11.64 g, 48%) as a grey solid.
Quantity
15.48 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a vigorously stirred suspension of 3-bromo4-hydroxy-5-methoxy-benzaldehyde (15.20 g, 65.8 mmol), AlCl3 (9.65 g, 72.4 mmol) in CH2Cl2 (100 mL) at 0° C. with exclusion of moisture was added pyridine (22.90 g, 290 mmol, 23.4 mL) to keep the temperature below 32° C. The resulting clear dark solution was heated to reflux for 24 hours and cooled to RT. The mixture was poured into a slurry of 1 N HCl and ice. The CH2Cl2 layer was removed and the aqueous suspension was extracted with ether till clear. The combined ether layers were dried over anhydrous magnesium sulfate, filtered and evaporated to a volume of approximately 200 mL and cooled to 0° C. for 2 hours. The resulting suspension was collected by filtration and dried under high vacuum to give 10.12 g of 3-bromo-4,5-dihydroxybenzaldehyde (71%) as a tan solid. 1H NMR (500 MHz; CDCl3): δ 7.18 (s, 1H); 7.37 (d, J=2.0 Hz, 1H); 8.48 (brs, 1H); 9.40 (brs, 1H); 9.56 (s, 1H).
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
9.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
23.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What is the origin of 3-Bromo-4,5-dihydroxybenzaldehyde?

A1: this compound is a naturally occurring bromophenol compound primarily found in various species of red algae, including Polysiphonia morrowii, Polysiphonia urceolata, and Rhodomela confervoides [, , , ]. It has also been identified in the brown alga Leathesia nana, marking the first reported instance of bromophenols in this species [].

Q2: How does this compound exert its antioxidant effects?

A2: this compound exhibits its potent antioxidant activity through several mechanisms. It acts as a free radical scavenger, effectively neutralizing DPPH, hydroxyl, and alkyl radicals []. This compound also inhibits lipid peroxidation, a key process in cellular damage caused by oxidative stress []. Furthermore, it increases the production of reduced glutathione, a crucial cellular antioxidant, by activating the Nrf2 pathway and upregulating glutathione synthesizing enzymes [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C₇H₅BrO₃, and its molecular weight is 217.02 g/mol.

Q4: What are the key structural features of this compound?

A4: this compound is characterized by a benzene ring substituted with three functional groups:

    Q5: What is known about the interaction of this compound with cellular pathways?

    A5: Research indicates that this compound interacts with various cellular signaling pathways, including:

    • Nrf2 pathway: It activates Nrf2, a transcription factor crucial for antioxidant defense, leading to increased production of reduced glutathione and protection against oxidative stress [, ].
    • MAPK pathway: It modulates the MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis, contributing to its anti-inflammatory effects [, ].
    • NF-κB pathway: It suppresses the NF-κB pathway, a key regulator of inflammation, further contributing to its anti-inflammatory properties [, , ].
    • Akt-PGC1α-Sirt3 pathway: Studies have shown that it can activate this pathway, which plays a role in mitochondrial biogenesis and function, leading to protection against myocardial ischemia-reperfusion injury [].

    Q6: What in vitro models have been used to study the biological activity of this compound?

    A6: Various in vitro models, primarily employing cell lines, have been utilized to investigate the effects of this compound:

    • Vero cells: This monkey kidney epithelial cell line has been used to demonstrate the compound's protective effects against hydrogen peroxide-induced apoptosis and oxidative stress [].
    • HaCaT cells: This immortalized human keratinocyte cell line has been extensively used to study the compound's protective effects against UV-induced damage, oxidative stress, and particulate matter-induced damage, as well as its impact on skin barrier function [, , , , ].
    • RAW 264.7 cells: This murine macrophage cell line has been used to demonstrate the compound's anti-inflammatory effects, particularly its ability to suppress the production of pro-inflammatory cytokines like IL-6 [].
    • Human Dermal Fibroblasts (HDF): This cell line has been used to investigate the anti-senescence and anti-wrinkle activities of this compound [].

    Q7: What in vivo models have been used to study the biological activity of this compound?

    A7: In vivo studies have further supported the in vitro findings and provided insights into the therapeutic potential of this compound:

    • Mice: Atopic dermatitis models in mice have been employed to demonstrate the compound's anti-inflammatory properties, revealing its ability to alleviate AD symptoms and reduce inflammatory cell infiltration []. Additionally, mouse models of myocardial infarction have shown its potential in improving cardiac function recovery, reducing infarct size, and suppressing pro-inflammatory cytokine secretion [].
    • Zebrafish: Zebrafish embryo models have been used to evaluate the compound's protective effects against hydrogen peroxide-induced oxidative stress, showing its ability to inhibit ROS generation and cell death [].
    • Rats: In vivo studies using rat models of myocardial ischemia-reperfusion injury have demonstrated the protective effects of this compound on cardiac function [].

    Q8: What are the potential applications of this compound based on its biological activities?

    A8: The diverse biological activities of this compound suggest potential applications in various fields:

    • Dermatology: Its antioxidant and anti-inflammatory properties, along with its ability to protect against UV damage and improve skin barrier function, make it a promising candidate for skincare products targeting aging, inflammation, and environmental damage [, , , , , ].
    • Treatment of Inflammatory Diseases: Its ability to modulate inflammatory pathways and suppress pro-inflammatory cytokine production suggests potential for treating conditions like atopic dermatitis and other inflammatory skin diseases [, , ].
    • Cardiovascular Diseases: Its protective effects against myocardial ischemia-reperfusion injury and its ability to improve cardiac function in animal models highlight its potential for treating cardiovascular diseases [, ].

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